N-phenyl-4-(1H-pyrrol-1-yl)benzamide
Description
N-phenyl-4-(1H-pyrrol-1-yl)benzamide is a benzamide derivative featuring a phenyl group attached to the amide nitrogen and a pyrrole ring at the para position of the benzamide core. This compound is of interest due to its structural hybrid nature, combining aromatic benzamide and heterocyclic pyrrole moieties, which may confer unique physicochemical and biological properties.
Synthesis: The compound can be synthesized via nickel-catalyzed reductive aminocarbonylation of aryl halides with nitroaromatics, as described in recent methodologies. This approach uses Ni(glyme)Cl₂ as a catalyst, enabling efficient coupling to yield benzamide derivatives like N-(4-(1H-pyrrol-1-yl)phenyl)benzamide .
Properties
Molecular Formula |
C17H14N2O |
|---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
N-phenyl-4-pyrrol-1-ylbenzamide |
InChI |
InChI=1S/C17H14N2O/c20-17(18-15-6-2-1-3-7-15)14-8-10-16(11-9-14)19-12-4-5-13-19/h1-13H,(H,18,20) |
InChI Key |
UTYFDWNKSKNDGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-4-(1H-pyrrol-1-yl)benzamide typically involves the reaction of 4-(1H-pyrrol-1-yl)benzoic acid with aniline in the presence of a coupling agent. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as the coupling agent and dimethylformamide (DMF) as the solvent. The reaction is carried out at room temperature, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-phenyl-4-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution using halogens or nitrating agents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-phenyl-4-(1H-pyrrol-1-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-phenyl-4-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key benzamide derivatives and their properties:
Physicochemical Properties
- Melting Points : The presence of electron-withdrawing groups (e.g., Cl in 15b) significantly increases thermal stability, as seen in 15b (220–222°C). In contrast, methoxy-substituted derivatives like Rip-B and Rip-D exhibit lower melting points (90–96°C), likely due to reduced crystallinity from bulky substituents .
- Synthetic Yields : The nickel-catalyzed method for synthesizing this compound is reported to achieve high yields (exact yield unspecified), comparable to Rip-B (80%) but superior to Rip-D (34%) .
Spectral Characteristics
- IR Spectroscopy : All benzamides show strong amide C=O stretches (~1650–1688 cm⁻¹). Compound 15b additionally exhibits a β-lactam C=O peak at 1741 cm⁻¹, absent in simpler derivatives .
- NMR Data : Aromatic protons in pyrrole-containing compounds (e.g., 15b) resonate at δ 6.30–7.42, distinct from methoxy-substituted analogs (δ 6.74–8.52 in Rip-B) .
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